5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzamide group substituted with bromine and chlorine atoms, and a quinoline moiety with a methoxy group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: The amide bond in the benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Hydrolysis Products: 5-bromo-2-chlorobenzoic acid and 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and the study of their effects on biological activity.
Biology
In biological research, 5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is studied for its potential as an inhibitor of specific enzymes or receptors. Its quinoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections. This compound could be explored for similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
2-chloro-N-(2-(quinolin-3-yl)ethyl)benzamide: A similar compound with a different substitution pattern.
Uniqueness
5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. The presence of both bromine and chlorine atoms, along with the methoxy group, can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3/c1-26-14-4-2-11-8-12(18(24)23-17(11)10-14)6-7-22-19(25)15-9-13(20)3-5-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKRUNKCNFTLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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